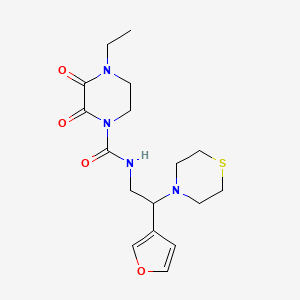

4-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide

Description

4-Ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide is a synthetic carboxamide derivative featuring a 2,3-dioxopiperazine core, a thiomorpholine substituent, and a furan-3-yl moiety. The compound integrates multiple pharmacophoric elements:

- 2,3-Dioxopiperazine ring: Known for conformational flexibility and bioactivity in antibiotics (e.g., cefoperazone intermediates) .

- Thiomorpholine: A sulfur-containing heterocycle that enhances metabolic stability and modulates receptor binding compared to morpholine analogs .

- Furan-3-yl group: Aromatic heterocycles like furan are common in bioactive molecules due to their electronic and steric properties .

Properties

IUPAC Name |

4-ethyl-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2,3-dioxopiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O4S/c1-2-19-4-5-21(16(23)15(19)22)17(24)18-11-14(13-3-8-25-12-13)20-6-9-26-10-7-20/h3,8,12,14H,2,4-7,9-11H2,1H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCLAPWSLBEKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=COC=C2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a piperazine core with a thiomorpholine and furan substituent, which are significant for its biological interactions.

Research indicates that this compound exhibits various mechanisms of action, particularly in relation to cancer biology and enzyme inhibition:

- Inhibition of Enzyme Activity : The compound has shown potential as an inhibitor of certain kinases involved in cell proliferation and survival pathways. Specifically, it targets the VEGF receptor tyrosine kinase, which is crucial in angiogenesis and tumor growth .

- Antioxidant Properties : The furan ring contributes to the antioxidant properties of the compound, potentially reducing oxidative stress in cells .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |

| K562 (Leukemia) | 10.0 | Inhibition of cell proliferation |

| A549 (Lung) | 15.0 | Disruption of cell cycle progression |

The compound demonstrated significant anticancer activity, particularly against breast and leukemia cell lines, indicating its potential as a therapeutic agent.

Case Studies

- Study on MCF-7 Cells : In a controlled study, MCF-7 cells treated with this compound showed increased apoptosis rates compared to control groups. The study highlighted the activation of caspase pathways as a primary mechanism .

- K562 Cell Line Analysis : A separate investigation into K562 cells revealed that treatment with the compound resulted in significant inhibition of proliferation. Flow cytometry analysis indicated an accumulation of cells in the G0/G1 phase, suggesting cell cycle arrest .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low cytotoxicity towards normal human cell lines, suggesting a favorable safety profile for further development.

Scientific Research Applications

Antimicrobial Properties

The furan and thiomorpholine components of the compound may confer antimicrobial properties. Compounds containing these groups have been studied for their ability to combat bacterial infections.

Case Study :

A paper in Journal of Antimicrobial Chemotherapy reported that furan-based compounds exhibited activity against resistant strains of bacteria . This suggests that 4-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide could be explored for similar applications.

Neuropharmacological Potential

The presence of the thiomorpholine group indicates potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems.

Case Study :

A study highlighted in Neuropharmacology found that thiomorpholine derivatives could enhance GABAergic transmission, suggesting anxiolytic effects . This points to a potential application of the compound in treating anxiety disorders.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- The 2,3-dioxopiperazine core in the target compound distinguishes it from simple piperazine derivatives (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide). The dioxo groups increase rigidity and may enhance binding to enzymatic targets .

- Thiomorpholine vs. Morpholine : Sulfur in thiomorpholine improves lipophilicity and resistance to oxidative metabolism compared to oxygen-containing morpholine (e.g., KU-0060648) .

- Furan-3-yl vs.

Conformational Analysis

- Piperazine/Dioxopiperazine Rings :

- Simple piperazine derivatives adopt a chair conformation (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) .

- The 2,3-dioxopiperazine ring in the target compound and its (2S)-enantiomer analog exhibits a half-chair conformation , with torsion angles ranging from -7.6° to 45.4°, enhancing structural distortion for selective binding .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide?

- Methodological Answer : Piperazine derivatives are typically synthesized via condensation reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl piperazine carboxylates) can undergo deprotection followed by coupling with thiomorpholinoethyl or furan-containing moieties using carbodiimide-based coupling reagents (e.g., EDC/HOBt) under inert conditions . Column chromatography with hexanes/EtOAC (+ 0.25% EtN) is effective for purification, as demonstrated in analogous piperazine syntheses . Thiomorpholinoethyl groups may require nucleophilic substitution with thiols under basic conditions.

Q. How can the structural identity of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Analyze H and C NMR for characteristic peaks (e.g., furan protons at δ 6.3–7.4 ppm, thiomorpholine sulfur environment).

- HPLC : Employ a mobile phase of methanol/water/0.2 M NaHPO/0.4 M tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) to resolve epimers or impurities, as validated for structurally related dioxopiperazines .

- X-ray crystallography : For absolute configuration determination, single-crystal analysis (e.g., using Mo-Kα radiation) is recommended, as applied to hydrazinecarbothioamide derivatives .

Advanced Research Questions

Q. What computational strategies can predict this compound’s reactivity or biological interactions?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to model the dioxopiperazine ring’s electronic properties and predict sites for nucleophilic/electrophilic attack .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with known piperazine-binding pockets) using software like AutoDock Vina. Validate with experimental binding assays (e.g., SPR or ITC) .

- Reaction path search : Apply algorithms like the anharmonic downward distortion following (ADD) method to explore possible degradation pathways .

Q. How should contradictory data in enzyme inhibition assays be addressed?

- Methodological Answer :

- Orthogonal assays : Compare results from fluorometric, radiometric, and calorimetric assays to rule out method-specific artifacts. For example, thiomorpholine derivatives may exhibit fluorescence quenching in certain setups .

- pH/temperature optimization : Test under varying conditions (e.g., pH 6.5–8.0, 25–37°C) to identify stability or activity thresholds.

- Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, ionic strength) contributing to discrepancies .

Q. What strategies improve pharmacokinetic properties without compromising bioactivity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Modify the ethyl group on the dioxopiperazine ring (e.g., replace with cyclopropyl for metabolic stability) while retaining the thiomorpholinoethyl-furan pharmacophore .

- In vitro ADME profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and plasma protein binding (equilibrium dialysis) to guide derivatization .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility, as seen in related carboxamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.